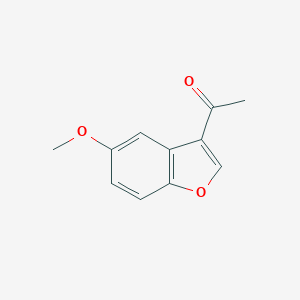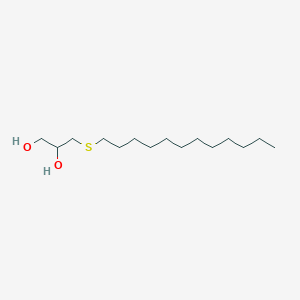
3-Dodecylthio-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Dodecylthio-1,2-propanediol is a chemical compound that is widely used in scientific research due to its unique properties. It is a thioether derivative of the commonly used 1,2-propanediol, which makes it an ideal compound for various biochemical and physiological studies.
作用機序
The mechanism of action of 3-Dodecylthio-1,2-propanediol is not fully understood. However, it is believed to interact with lipid membranes and alter their physical properties. This, in turn, affects the behavior of proteins that are associated with the membrane. Additionally, it is believed to affect the activity of various enzymes that are involved in lipid metabolism.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Dodecylthio-1,2-propanediol are diverse and depend on the specific system being studied. In general, it has been shown to affect the activity of various enzymes involved in lipid metabolism. It has also been shown to affect the behavior of proteins associated with lipid membranes. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
実験室実験の利点と制限
The advantages of using 3-Dodecylthio-1,2-propanediol in lab experiments include its unique properties as a surfactant and its ability to interact with lipid membranes. Additionally, it is a relatively stable compound that can be easily synthesized in the lab. However, its limitations include its potential toxicity and the need for careful handling due to its reactive nature.
将来の方向性
There are several future directions for research on 3-Dodecylthio-1,2-propanediol. One potential area of research is the development of new antimicrobial agents based on its unique properties. Additionally, further studies are needed to fully understand its mechanism of action and its effects on lipid metabolism. Finally, future research could focus on the development of new methods for synthesizing and handling this compound in a safe and efficient manner.
Conclusion:
In conclusion, 3-Dodecylthio-1,2-propanediol is a unique compound that has many potential applications in scientific research. Its ability to interact with lipid membranes and affect the behavior of proteins makes it an ideal candidate for studying various biochemical and physiological systems. While there are limitations to its use, careful handling and further research could lead to new discoveries and applications for this compound.
科学的研究の応用
3-Dodecylthio-1,2-propanediol is widely used in scientific research due to its unique properties. It is commonly used as a surfactant in various biochemical and physiological studies. It is also used as a model compound for studying the behavior of thioethers in biological systems. Additionally, it is used as a probe for studying the interaction of proteins with lipid membranes.
特性
CAS番号 |
18023-86-4 |
|---|---|
製品名 |
3-Dodecylthio-1,2-propanediol |
分子式 |
C15H32O2S |
分子量 |
276.5 g/mol |
IUPAC名 |
3-dodecylsulfanylpropane-1,2-diol |
InChI |
InChI=1S/C15H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3 |
InChIキー |
QIPYUDGFTOQZHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCC(CO)O |
正規SMILES |
CCCCCCCCCCCCSCC(CO)O |
その他のCAS番号 |
18023-86-4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
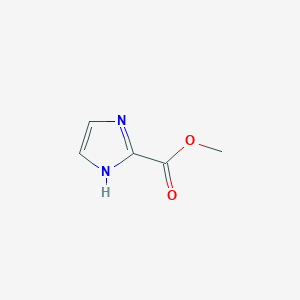
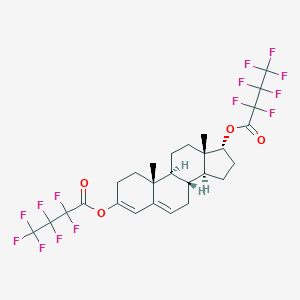
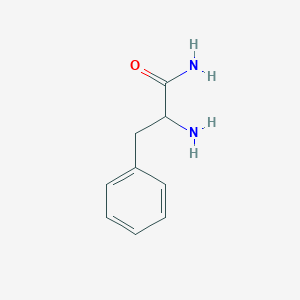
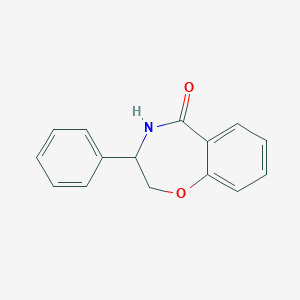
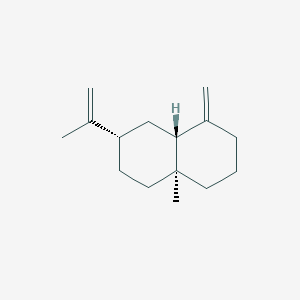
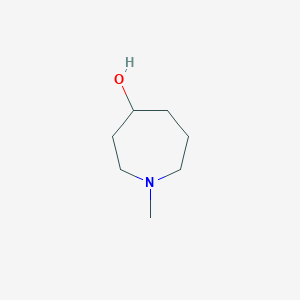
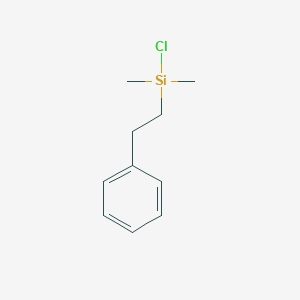
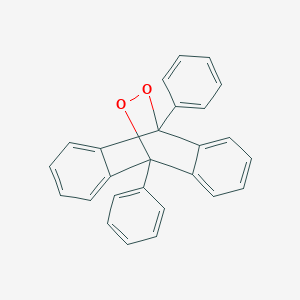
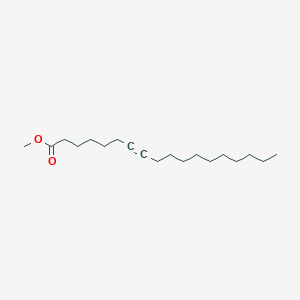
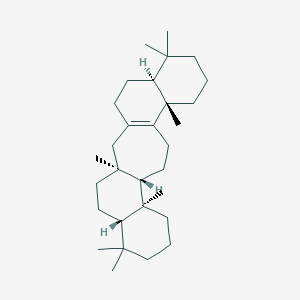
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
